3-bromo-4-methyl-N-phenylbenzamide
Description
Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Organic Synthesis
The benzamide scaffold is a cornerstone in the architecture of biologically active compounds and a versatile intermediate in organic synthesis. researchgate.netresearchgate.net Characterized by a benzene (B151609) ring attached to an amide functional group, this structural motif is present in a significant percentage of active pharmaceutical ingredients. researchgate.net The stability of the amide bond, combined with its ability to participate in hydrogen bonding as both a donor and acceptor, makes it a privileged structure in drug design. researchgate.net
In medicinal chemistry, benzamide derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netmdpi.comwalshmedicalmedia.com They function by interacting with various biological targets like enzymes and receptors, where the benzamide group often plays a crucial role in binding. researchgate.net Beyond pharmaceuticals, these scaffolds are fundamental building blocks in the synthesis of complex organic molecules and advanced polymeric materials. researchgate.netresearchgate.net
Overview of Substituted N-Phenylbenzamides in Contemporary Chemical Science
Within the broader class of benzamides, N-phenylbenzamide derivatives, which feature a phenyl group attached to the amide nitrogen, are of significant interest. The ability to introduce various substituents onto either of the two phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties. mdpi.com This versatility enables a detailed analysis of structure-activity relationships (SAR), a critical process in the development of new therapeutic agents. mdpi.comnih.gov
Contemporary research has highlighted the potential of substituted N-phenylbenzamides across numerous fields. In medicinal chemistry, different substitution patterns have led to the development of potent and selective inhibitors for various biological targets, including enzymes implicated in cancer and neurodegenerative diseases. mdpi.comnih.govmdpi.com Specific derivatives have been investigated for their efficacy as antimicrobial, antiviral, and antiprotozoal agents. researchgate.netresearchgate.netacs.orgnih.gov The synthesis of these compounds is an active area of research, with chemists developing more efficient methods for creating diverse libraries of N-phenylbenzamides for screening and development. nih.govresearchgate.net
Scope and Research Focus on 3-Bromo-4-methyl-N-phenylbenzamide
This article focuses specifically on the chemical compound This compound . This molecule is a distinct derivative within the N-phenylbenzamide class, characterized by a bromine atom at the 3-position and a methyl group at the 4-position of the benzoic acid-derived ring.
While the broader families of benzamides and N-phenylbenzamides are extensively documented, specific research literature detailing the synthesis, properties, and applications of this compound is limited. However, its structural features—a halogen atom and an alkyl group—are common modifications in medicinal chemistry used to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. The presence of the bromine atom, in particular, can introduce the potential for halogen bonding, an interaction of growing importance in drug design.
The study of this specific compound contributes to the broader understanding of how substituent patterns on the N-phenylbenzamide scaffold influence its chemical and physical properties. The table below outlines the key chemical identifiers for this compound.
Chemical Compound Data
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₄H₁₂BrNO |
| Molecular Weight | 290.16 g/mol |
| CAS Number | Not broadly indexed; related compounds have unique identifiers. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
InChI Key |
IXRLUWFWDVATPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Methyl N Phenylbenzamide
Established Synthetic Pathways to 3-Bromo-4-methyl-N-phenylbenzamide
Two principal routes are recognized for the efficient synthesis of this compound: the regioselective bromination of a 4-methyl-N-phenylbenzamide precursor and the formation of an amide bond from 3-bromo-4-methylbenzoic acid or its derivatives.
Regioselective Bromination of 4-Methyl-N-phenylbenzamide Precursors
This synthetic route involves the direct bromination of 4-methyl-N-phenylbenzamide. The success of this pathway is contingent upon the precise control of regioselectivity, directing the incoming bromine electrophile to the C-3 position of the benzoyl ring.
The bromination of 4-methyl-N-phenylbenzamide is a classic example of an electrophilic aromatic substitution (SEAr) reaction. masterorganicchemistry.comwikipedia.orgkhanacademy.org The mechanism proceeds in two main steps:
Formation of a Sigma Complex (Arenium Ion) : The aromatic ring, acting as a nucleophile, attacks the electrophilic bromine species (e.g., Br⁺, or a polarized bromine source). This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.orggmu.edu
Re-aromatization : A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the brominated product. masterorganicchemistry.com
The regiochemical outcome of this substitution is dictated by the electronic effects of the substituents already present on the benzene (B151609) ring. libretexts.orgorganicchemistrytutor.com In the case of 4-methyl-N-phenylbenzamide, there are two directing groups on the benzoyl ring:
The 4-methyl group (-CH₃) : This is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. askfilo.comlibretexts.org Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgorganicchemistrytutor.comlibretexts.org
The N-phenylcarboxamide group (-CONHPh) : This is a deactivating group. The carbonyl portion withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. libretexts.orglkouniv.ac.inpressbooks.pub Deactivating groups of this type direct incoming electrophiles to the meta position. libretexts.orgpressbooks.publibretexts.org
The position targeted for bromination, C-3, is ortho to the activating methyl group and meta to the deactivating N-phenylcarboxamide group. Both groups, therefore, direct the incoming electrophile to the same position. This synergistic directing effect results in a high degree of regioselectivity, making the bromination of 4-methyl-N-phenylbenzamide a viable and predictable synthetic route to the desired 3-bromo isomer.
The bromination of activated or moderately activated aromatic rings is often achieved using N-bromosuccinimide (NBS) as the brominating agent, which provides a low, steady concentration of bromine. wikipedia.orgmasterorganicchemistry.com For aromatic compounds, the reaction is typically facilitated by a polar solvent and sometimes a catalyst.
Electron-rich aromatic compounds can be brominated using NBS, with solvents like dimethylformamide (DMF) promoting high levels of para-selectivity where applicable. wikipedia.org In the case of 4-methyl-N-phenylbenzamide, the concerted directing effects of the existing substituents favor the C-3 position. The reaction can be carried out in various aprotic solvents, with acetonitrile (B52724) being a particularly effective medium for the nuclear bromination of aromatic ethers with NBS under mild conditions. mdma.ch The use of a Lewis acid catalyst is generally not required due to the combined activating influence of the methyl group directing towards the target position.
| Brominating Agent | Solvent | Catalyst | Temperature | Key Features |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) or Dichloromethane (B109758) (CH₂Cl₂) | Generally not required | Room Temperature | Mild conditions, high regioselectivity due to synergistic directing effects. mdma.ch |
| Bromine (Br₂) | Acetic Acid (CH₃COOH) or Carbon Tetrachloride (CCl₄) | Lewis Acid (e.g., FeBr₃) | 0°C to Room Temperature | Classic conditions; catalyst polarizes Br₂ to generate the electrophile. wikipedia.org |
Amide Bond Formation Strategies for Substituted N-Phenylbenzamides
A more convergent and widely used approach for synthesizing this compound involves the formation of the amide bond as the key step. This is typically accomplished by reacting a derivative of 3-bromo-4-methylbenzoic acid with aniline (B41778).
The most common and efficient method for forming the amide bond in this context is the reaction between an acid chloride and an amine. commonorganicchemistry.comchemguide.co.uk This is a two-step process starting from 3-bromo-4-methylbenzoic acid.
Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride The carboxylic acid is first activated by converting it to the more reactive acid chloride. This is readily achieved by treating 3-bromo-4-methylbenzoic acid with a chlorinating agent. masterorganicchemistry.comlibretexts.orglibretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comcommonorganicchemistry.com The use of oxalyl chloride, often with a catalytic amount of DMF, is particularly effective as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.
Step 2: Reaction with Aniline (Schotten-Baumann Reaction) The crude or purified 3-bromo-4-methylbenzoyl chloride is then reacted with aniline to form the target amide. This nucleophilic acyl substitution reaction is known as the Schotten-Baumann reaction. youtube.comquora.comyoutube.comchemistnotes.com The reaction is typically carried out in the presence of an aqueous base, such as sodium hydroxide (B78521) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed. quora.combyjus.com This prevents the protonation of the aniline starting material, which would render it non-nucleophilic. byjus.com
| Step | Reagent | Solvent | Conditions | Byproducts |
|---|---|---|---|---|
| 1. Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Neat or DCM | Reflux | SO₂(g), HCl(g) blogspot.com |
| Oxalyl Chloride ((COCl)₂) / cat. DMF | Dichloromethane (DCM) | 0°C to Room Temperature | CO(g), CO₂(g), HCl(g) commonorganicchemistry.comcommonorganicchemistry.com | |
| 2. Amide Formation | Aniline | DCM / H₂O (biphasic) | Room Temperature | HCl (neutralized by base) |
| Base (NaOH, Pyridine) | Aqueous / Organic | Room Temperature | NaCl, Pyridinium hydrochloride |
They achieve this not by directly removing water, but by converting the hydroxyl (-OH) group of the carboxylic acid, which is a poor leaving group, into a highly reactive acyl chloride intermediate. libretexts.orglibretexts.orgjove.com The chlorosulfite intermediate formed with thionyl chloride, for instance, is an excellent leaving group. libretexts.orgjove.com The subsequent nucleophilic attack by the amine is rapid and irreversible, driven by the expulsion of the stable chloride ion. The gaseous nature of the byproducts (SO₂, CO, CO₂) from these reagents provides a strong thermodynamic driving force that shifts the equilibrium entirely towards the formation of the acid chloride, ensuring high conversion. blogspot.com
Classical Condensation Methods utilizing Acid Chloride Intermediates
Reaction Conditions for Amide Formation (e.g., Temperature, Solvent)
The formation of the amide bond in N-phenylbenzamide derivatives is sensitive to reaction conditions such as the choice of solvent and temperature. In the synthesis of substituted N-phenylbenzamides, the selection of an appropriate solvent can significantly impact the reaction yield. For instance, in the synthesis of a related compound, 3-nitro-N-phenylbenzamide, changing the solvent from dichloromethane to tetrahydrofuran (B95107) led to a notable increase in product yield, from a range of 60–75% to a much higher 88–97%. dovepress.com This highlights the importance of solvent optimization in maximizing the efficiency of the amidation reaction. The workup procedure can also be simplified by a suitable choice of solvent, in some cases avoiding extensive washing steps by directly precipitating the product from the reaction mixture by adding water. dovepress.com
| Parameter | Condition | Outcome | Reference |
| Solvent | Dichloromethane | Lower yield (60-75%) | dovepress.com |
| Solvent | Tetrahydrofuran | Higher yield (88-97%) | dovepress.com |
Direct Amidation Techniques with Coupling Reagents
Direct amidation of a carboxylic acid with an amine is a common and effective method for synthesizing amides like this compound. This approach typically requires the use of coupling reagents to activate the carboxylic acid. A variety of such reagents are available, with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) being frequently employed, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at room temperature. nih.gov
Other classes of coupling reagents that have gained popularity include phosphonium- and aminium-type reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.com These reagents are known for achieving high coupling rates with minimal side reactions. bachem.com The use of these coupling agents often necessitates the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). bachem.comnih.gov
| Coupling Reagent | Additive | Base | Typical Solvent | Reference |
| DIC | HOBt | - | Dichloromethane | nih.gov |
| HBTU | - | DIPEA | Not specified | semanticscholar.org |
| BOP, PyBOP | - | DIPEA | Not specified | bachem.com |
Nucleophilic Substitution Reactions with Thiourea Derivatives
An alternative approach to the synthesis of N-phenylbenzamides involves the nucleophilic substitution reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. unair.ac.idunej.ac.idresearchgate.net This method provides a direct route to the desired amide. The reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF) at an elevated temperature of 70 °C. unair.ac.idunej.ac.idresearchgate.net This process has been shown to produce excellent and pure yields of N-phenylbenzamides. unair.ac.idresearchgate.net The proposed mechanism for this transformation involves an imino alcohol-amide tautomerism and a rearrangement intermediate. unair.ac.idresearchgate.net
| Reactants | Base | Solvent | Temperature | Outcome | Reference |
| Substituted benzoyl chloride, 1,3-diphenylthiourea | Triethylamine | THF | 70 °C | Excellent and pure yield of N-phenylbenzamide | unair.ac.idunej.ac.idresearchgate.net |
Multicomponent Reaction Approaches for N-Phenylbenzamide Scaffolds
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like N-phenylbenzamide scaffolds in a single step from three or more starting materials, which can enhance efficiency and reduce waste. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for the synthesis of amide derivatives. nih.govnih.govmdpi.com
The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov The mechanism proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion reacts with the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final product. nih.gov By carefully selecting the starting materials, this reaction can be adapted to produce N-phenylbenzamide derivatives. The Ugi reaction is notable for its high atom economy and often proceeds without the need for a catalyst. nih.gov
The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.govmdpi.com The generally accepted mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. nih.gov While the direct product is not an N-phenylbenzamide, the Passerini reaction is a powerful tool for generating complex amide-containing structures that can be further elaborated.
Innovative variations of these reactions, such as the Ugi-Smiles and Passerini-Smiles couplings, utilize acidic phenols in place of the traditional carboxylic acid component, leading to the formation of N-aryl carboxamides through a Smiles rearrangement. researchgate.net
Advanced Synthetic Approaches and Reaction Optimization
To further improve the synthesis of N-phenylbenzamides, including this compound, advanced methodologies focusing on reaction efficiency, scalability, and sustainability are being explored.
Implementation of Continuous Flow Reactor Systems for Enhanced Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing for amide synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mtak.hursc.org The synthesis of amides has been successfully demonstrated in various continuous flow systems.
For instance, a solvent-free continuous flow synthesis of amides has been developed using a jacketed screw reactor at room temperature. digitellinc.comrsc.org This method utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) as the reagent for amide bond formation without the need for a metal catalyst or other additives. rsc.org Residence times in the reactor are short, ranging from 30 to 300 seconds, leading to almost complete conversion of the starting materials. rsc.org This approach has been used to synthesize a variety of amide derivatives with yields of 80-90% within 2-3 minutes and has been scaled up to produce up to 100 grams of the final amide. digitellinc.comrsc.org
Microreactors are also being employed for the continuous flow synthesis of amides, allowing for precise control over reaction parameters. researchgate.net One study on the synthesis of N-(3-Amino-4-methylphenyl)benzamide, a related compound, in a continuous flow microreactor system allowed for the determination of intrinsic reaction kinetics. researchgate.net This kinetic data was then used to optimize the reaction conditions, resulting in a high yield of 85.7% within a short reaction time of 10 minutes. researchgate.net
Continuous flow systems can also facilitate multi-step syntheses in a telescoped manner, where the output of one reactor is directly fed into the next. acs.org This approach has been used for the synthesis of α-trifluoromethylthiolated amides, where the carboxylic acid is first converted to an N-acylpyrazole in-flow, followed by further reaction in a coil reactor. acs.org
Emerging Catalytic Methods in N-Phenylbenzamide Synthesis (e.g., Au/DNA catalysis)
The development of novel catalytic systems is a key area of research for improving amide synthesis. One such emerging method is the use of a water-soluble gold/DNA nanohybrid catalyst for the oxidative amidation of alcohols and amines. semanticscholar.orgthieme-connect.com This catalytic system operates under mild reaction conditions, typically in water at 50 °C under an oxygen atmosphere, with a base such as LiOH·H₂O. thieme-connect.comrsc.org This method offers an environmentally benign and atom-economical route to amides. semanticscholar.org
The Au/DNA catalyst has demonstrated high efficiency, leading to amide yields of up to 96%. thieme-connect.com A significant advantage of this heterogeneous catalyst is its recyclability; it can be recovered by centrifugation and reused multiple times with only a slight loss of catalytic activity. thieme-connect.com The catalytic activity of the Au/DNA nanohybrid has been shown to be superior to other gold-based catalysts such as Au/TiO₂, Au/Al₂O₃, and Au/PVA. thieme-connect.com
The use of DNA as a scaffold for the catalyst is an example of DNA-based asymmetric catalysis, which leverages the chirality of the DNA double helix to influence the stereochemical outcome of reactions. acs.org While the primary application of the Au/DNA catalyst has been in oxidative amidation, the principles of DNA-based catalysis could potentially be applied to other transformations relevant to the synthesis of N-phenylbenzamides.
| Catalyst System | Reaction Type | Key Features | Reference |
| Au/DNA Nanohybrid | Oxidative Amidation | Water-soluble, mild conditions, recyclable, high efficiency | semanticscholar.orgthieme-connect.com |
Derivatization and Further Chemical Transformations of this compound
The presence of a reactive bromine atom, an amide group, and a benzylic methyl group allows for extensive derivatization of this compound. These transformations include palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, site-selective functionalization of C(sp²)–H bonds, oxidation and reduction of the existing functional groups, and various substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the aryl bromide moiety is an excellent electrophilic partner for such transformations.
The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that couples an organoboron species (like a boronic acid) with an organic halide. youtube.com In the case of this compound, the carbon-bromine bond can be readily functionalized to introduce a wide range of aryl or heteroaryl groups. This reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The general mechanism involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.
The reaction is valued for its mild conditions and high tolerance for various functional groups. youtube.comnih.gov A typical catalyst system might involve Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), which has been shown to confer high activity for these transformations. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-Methyl-3-phenyl-N-phenylbenzamide |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-4-methyl-N-phenylbenzamide |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | n-Butanol | 4-Methyl-3-(pyridin-3-yl)-N-phenylbenzamide |
This table presents plausible reaction examples based on established Suzuki-Miyaura coupling methodologies.
A significant advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance. nih.govacs.orgresearchgate.net This allows for the coupling of complex molecules without the need for extensive use of protecting groups. However, certain functionalities can interfere with the catalytic cycle or the stability of the reagents.
Compatible Functional Groups:
Esters, Amides, Nitriles, Ketones: These groups are generally well-tolerated on both the aryl bromide and the boronic acid partner. nih.gov
Ethers and Alkyl groups: These are inert under typical Suzuki conditions.
Nitro groups and Aryl halides (Cl, I): These can be compatible, although their reactivity can be influenced by the specific reaction conditions. organic-chemistry.org Aryl iodides are more reactive than bromides, while chlorides are less reactive. rsc.org
Limitations and Incompatible Functional Groups:
Steric Hindrance: Severely hindered aryl bromides or boronic acids (e.g., with multiple ortho-substituents) may react slowly or require more active catalyst systems and higher temperatures. nih.gov
Base-Sensitive Substrates: The requirement of a base can be problematic for substrates with base-sensitive functional groups.
Unprotected N-H containing Heterocycles: Some nitrogen-rich heterocycles like unprotected indazoles or benzimidazoles can inhibit the palladium catalyst, leading to lower yields.
Deboronating Conditions: Some heteroaryl boronic acids are prone to protodeboronation (loss of the boronic acid group) under the reaction conditions, especially at elevated temperatures. nih.gov
Table 2: Functional Group Compatibility in Suzuki-Miyaura Coupling
| Compatibility | Functional Groups | Notes |
|---|---|---|
| High | Esters, Ethers, Ketones, Nitriles, Alkyls, Fluorides | Generally stable under standard conditions. |
| Moderate | Aldehydes, Nitro groups, other Halides (Cl, I), Alcohols, Amines | May require specific conditions or protection; can sometimes participate in side reactions. |
| Low / Incompatible | Unprotected acidic protons (e.g., some N-H heterocycles), Base-sensitive groups | Can interfere with the base or catalyst, leading to poor outcomes. |
This table is a generalized summary based on established principles of Suzuki-Miyaura reactions.
Beyond the initial bromine atom, further halogenation of the this compound scaffold can be achieved through directed C–H functionalization. The amide group can act as a directing group, guiding new substituents to specific positions on either aromatic ring.
Recent methodologies have demonstrated the ability to achieve switchable site-selectivity in the bromination of benzanilides. nih.gov By choosing the appropriate promoter or catalyst, a second bromine atom can be selectively introduced.
Palladium-Catalyzed ortho-Bromination: Using a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), bromination can be directed to the ortho position of the N-phenyl (aniline) ring. nih.govacs.org The reaction likely proceeds through a cyclometalated intermediate where the amide oxygen and the ortho C–H bond coordinate to the palladium center. The rate-limiting step in this process is often the C–H bond cleavage. nih.gov
Promoter-Mediated para-Bromination: In contrast, using a promoter like hexafluoroisopropanol (HFIP), the regioselectivity can be switched to favor bromination at the para position of the N-phenyl ring. nih.gov
Directed meta-Bromination: Under certain conditions with specific nitrile-based directing groups and a palladium catalyst, it is possible to achieve bromination at the meta-position of an aniline ring, overcoming the typical ortho/para selectivity. nih.govrsc.orgresearchgate.net
Table 3: Potential Site-Selective Bromination of this compound
| Target Position | Reagents & Conditions | Product |
|---|---|---|
| ortho to -NH (N-phenyl ring) | NBS, Pd(OAc)₂, Na₂S₂O₈, TFA/TFAA | 3-Bromo-N-(2-bromophenyl)-4-methylbenzamide |
This table illustrates potential outcomes based on general methods for the site-selective bromination of benzanilides. nih.gov
The functional groups on this compound offer distinct opportunities for oxidation and reduction reactions.
Oxidation: The primary site for oxidation is the benzylic methyl group. Strong oxidizing agents, such as hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group completely to a carboxylic acid. ycdehongchem.commasterorganicchemistry.comlumenlearning.comlibretexts.org This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. lumenlearning.comlibretexts.org The aromatic rings and the amide group are generally stable to these conditions. Milder oxidizing agents could potentially yield the corresponding aldehyde, 3-bromo-4-formyl-N-phenylbenzamide. ycdehongchem.com
Reduction: The amide carbonyl group is the main target for reduction. It is resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄) but can be fully reduced to a methylene (B1212753) (–CH₂–) group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.camasterorganicchemistry.com This transformation converts the benzamide (B126) into a secondary amine, 3-bromo-4-methyl-N-phenylbenzylamine. jove.comjove.com Other methods using hydrosilylation catalyzed by nickel have also been developed for the reduction of N-phenyl amides. researchgate.netresearchgate.net
Table 4: Oxidation and Reduction of this compound
| Transformation | Reagent(s) | Functional Group Change | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, heat | –CH₃ → –COOH | 5-Bromo-4-(phenylcarbamoyl)phthalic acid |
| Reduction | 1. LiAlH₄, Ether 2. H₂O workup | –C(=O)NH– → –CH₂NH– | (3-Bromo-4-methylphenyl)(phenylamino)methane |
Other moieties on the molecule, including the N-phenyl ring, the benzylic methyl group, and the amide N–H, can undergo various substitution reactions.
Electrophilic Aromatic Substitution: The N-phenyl ring can undergo further electrophilic substitution (e.g., nitration, halogenation). The acylamino group (–NHCOR) is an ortho, para-directing group. ucalgary.cabyjus.com While it is an activating group, it is less powerful than a simple amino (–NH₂) group because the nitrogen lone pair is delocalized into the adjacent carbonyl group. byjus.comncert.nic.in This reduced reactivity can be an advantage, often preventing polysubstitution that is common with highly activated anilines. byjus.com
Free-Radical Substitution: The hydrogen atoms on the benzylic methyl group are susceptible to free-radical substitution. A common and selective method for this is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. study.commasterorganicchemistry.com This reaction selectively brominates the benzylic position, yielding 3-bromo-4-(bromomethyl)-N-phenylbenzamide, without affecting the aromatic rings. sci-hub.seacs.orglibretexts.org
N-Alkylation: The hydrogen atom on the amide nitrogen can be replaced via N-alkylation. This can be achieved using various methods, including reactions with alcohols catalyzed by transition metals (e.g., palladium or iridium complexes) through a "borrowing hydrogen" strategy. researchgate.netnih.govrsc.org Other methods involve reactions with alkyl halides in the presence of a strong base.
Table 5: Potential Substitution Reactions on this compound
| Reaction Type | Target Moiety | Reagents | Potential Product |
|---|---|---|---|
| Electrophilic Substitution (Nitration) | N-phenyl ring | HNO₃, H₂SO₄ | 3-Bromo-4-methyl-N-(4-nitrophenyl)benzamide |
| Free-Radical Bromination | Methyl group | NBS, Benzoyl Peroxide | 3-Bromo-4-(bromomethyl)-N-phenylbenzamide |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons and carbon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Protons
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to its aromatic and aliphatic protons. The aromatic protons on the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 8.1 ppm. The amide proton (N-H) signal is usually observed as a broad singlet further downfield, around δ 8.5–9.0 ppm. The methyl group protons, being in an aliphatic environment, resonate in the upfield region of the spectrum.
Table 1: ¹H NMR Spectral Data for Related Benzamide Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 4-methyl-N-phenylbenzamide rsc.org | CDCl₃ | 8.02 (s, 1H), 7.78 (d, J = 8.4 Hz, 2H), 7.67 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.4 Hz, 2H), 7.27 (d, J = 7.2 Hz, 2H), 7.17 – 7.14 (td, J = 7.2 Hz, J = 1.8 Hz, 1H), 2.43 (s, 3H) |
| N-phenylbenzamide rsc.org | DMSO-d₆ | 10.25 (s, 1H), 7.97 – 7.95 (dt, J = 8.0 Hz, J = 2.0 Hz, 2H), 7.67 (dt, J = 8.8 Hz, J = 1.2 Hz, 2H), 7.62 – 7.52 (m, 3H), 7.38 – 7.34 (tt, J = 7.2 Hz, J = 2.0 Hz, 2H), 7.13 – 7.09 (tt, J = 7.2 Hz, J = 0.8 Hz, 1H) |
| 4-bromo-N-phenyl-benzamide rsc.org | d₆-DMSO | 10.30 (s, 1H), 7.95 – 7.83 (m, 2H), 7.82 – 7.65 (m, 4H), 7.36 (m, 2H), 7.11 (m, 1H) |
This table presents data for structurally similar compounds to provide a reference for the expected spectral features of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing significantly downfield at approximately 167 ppm. The carbon atom of the methyl group is found in the aliphatic region, around 21 ppm. The aromatic carbons exhibit a series of signals in the range of δ 120-140 ppm, with the specific chemical shifts influenced by the positions of the bromo and methyl substituents.
Table 2: ¹³C NMR Spectral Data for Related Benzamide Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 4-methyl-N-phenylbenzamide rsc.org | CDCl₃ | 165.91, 142.41, 138.18, 132.18, 129.48 (2C), 129.13 (2C), 127.17 (2C), 124.5, 120.35 (2C), 21.59 |
| N-phenylbenzamide rsc.org | DMSO-d₆ | 166.02, 139.64, 135.46, 132.01, 129.07 (2C), 128.85 (2C), 128.12 (2C), 124.12, 120.82 (2C) |
| 4-bromo-N-phenyl-benzamide rsc.org | d₆-DMSO | Data not fully available in the provided search results. |
This table presents data for structurally similar compounds to provide a reference for the expected spectral features of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the compound is expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its molecular weight plus the mass of a proton. amazonaws.comresearchgate.net For this compound (C₁₄H₁₂BrNO), the expected molecular weight is approximately 290.16 g/mol . guidechem.com The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be characterized by specific absorption bands. A strong absorption band around 1650 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group. Additionally, a characteristic N-H stretching vibration is expected to appear in the region of 3300 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Benzamide Derivatives
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | ~3300 |
| Amide C=O | Stretch | ~1650 |
| Aromatic C-H | Stretch | >3000 |
| C-Br | Stretch | 600-500 |
This table provides typical ranges for the key functional groups present in this compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
Table of Compounds
Advanced Spectroscopic and Structural Elucidation Techniques
Advanced X-ray Crystallography and Computational Modeling
The conformation of N-phenylbenzamides is primarily dictated by the steric and electronic effects of the substituents on both phenyl rings. The amide group itself introduces a degree of rigidity, but rotation around the C(O)-N and C-N bonds allows for different spatial arrangements. In the solid state, these molecules often adopt a conformation where the N-H and C=O bonds are anti to each other. researchgate.net
Steric hindrance between substituents on the rings and the amide group can force the rings out of co-planarity with the amide linker. For instance, in derivatives of N-methyl-N-phenylbenzamide, which lack the N-H bond for strong hydrogen bonding, steric crowding at the ortho positions of the phenyl rings can favor a trans geometry. rsc.org In contrast, many other N-phenylbenzamide derivatives prefer a cis-conformation. rsc.org
Computational methods, such as Density Functional Theory (DFT), are employed to determine conformational preferences by calculating the potential energy surface as a function of rotation about the N-aryl bond for both cis and trans conformers. researchgate.net These studies, along with experimental techniques like ¹³C NMR, help in estimating the torsional angles in solution. publish.csiro.au
Crystal structure analysis of various substituted benzamides provides precise data on these torsion angles. For example, in 3-Methyl-N-(4-methylphenyl)benzamide, the two aromatic rings exhibit a significant dihedral angle of 70.06 (3)°. researchgate.net The central amide core is twisted out of the planes of the 3-methylphenyl and 4-methylphenyl rings by 30.24 (4)° and 40.16 (3)°, respectively. researchgate.net
In halogenated benzamides, the nature and position of the halogen atom influence the conformation. In 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, the dihedral angle between the two benzene (B151609) rings is reported to be 10.40 (12)°. iucr.orgresearchgate.net The torsion angle of the central –C(ar)–C(=O)–N–C(ar)– segment in this molecule is approximately -175.5 (2)°. researchgate.net A similar compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, crystallizes with two independent molecules in the asymmetric unit, showing different dihedral angles between the benzene rings (43.94 (8)° and 55.66 (7)°). iucr.orgresearchgate.net This highlights the conformational flexibility of these molecules.
The study of acyclic imides, such as 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide, also offers insights into the conformational possibilities, revealing both syn and anti conformations in the solid state. dcu.ienih.gov
The following table summarizes key torsion and dihedral angles found in the crystal structures of several benzamide (B126) derivatives, illustrating the range of observed conformations.
| Compound | Key Torsion/Dihedral Angle | Angle (°) | Reference |
|---|---|---|---|
| 3-Methyl-N-(4-methylphenyl)benzamide | Dihedral angle between aromatic rings | 70.06 (3) | researchgate.net |
| 3-Methyl-N-(4-methylphenyl)benzamide | Twist angle of amide core from 3-methylphenyl ring | 30.24 (4) | researchgate.net |
| 3-Methyl-N-(4-methylphenyl)benzamide | Twist angle of amide core from 4-methylphenyl ring | 40.16 (3) | researchgate.net |
| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | Dihedral angle between benzene rings | 10.40 (12) | iucr.orgresearchgate.net |
| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | Torsion angle of the central –C(ar)–C(=O)–N–C(ar)– segment | -175.5 (2) | researchgate.net |
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) | Dihedral angle between benzene rings | 43.94 (8) | iucr.orgresearchgate.net |
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule B) | Dihedral angle between benzene rings | 55.66 (7) | iucr.orgresearchgate.net |
| N-(2-hydroxy-5-methylphenyl)benzamide | Dihedral angle between central amide plane and phenyl ring | 5.63 (6) | iucr.org |
| N-(2-hydroxy-5-methylphenyl)benzamide | Dihedral angle between central amide plane and hydroxyphenyl ring | 10.20 (5) | iucr.org |
| 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide | O1=C1···C2=O2 torsion angle | -109.3 (5) | nih.gov |
Mechanistic Investigations of Biological Activities of 3 Bromo 4 Methyl N Phenylbenzamide Derivatives
Elucidation of Antiviral Mechanisms
Derivatives of N-phenylbenzamide have emerged as a significant class of compounds with promising antiviral activity, particularly against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease. researchgate.net
The antiviral action of N-phenylbenzamide derivatives against EV71 is believed to stem from their interaction with the viral replicative machinery. While the precise target is still under comprehensive investigation, studies suggest that these compounds may function as direct-acting antiviral agents by targeting viral proteins. researchgate.net One potential molecular target is the host protein Ran, which is crucial for viral replication; compounds that inhibit Ran could thus exhibit antiviral properties. researchgate.net
Research has identified N-aryl benzamide (B126) as a novel and broad antiviral chemotype. researchgate.netmdpi.com For instance, the derivative 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has demonstrated moderate activity against multiple strains of EV-A71. researchgate.netmdpi.com However, a notable challenge with some N-aryl benzamide compounds is the susceptibility of the amide bond to hydrolysis, which could affect their stability and in vivo effectiveness. researchgate.netmdpi.com To address this, researchers have developed constrained analogues, such as 2-aryl-isoindolin-1-ones, which have shown potent antiviral activity against EV-A71. mdpi.com
Structure-activity relationship (SAR) studies have been instrumental in optimizing the antiviral potency of N-phenylbenzamide derivatives against EV71. nih.govmdpi.com These studies have revealed that the benzene (B151609) ring B is crucial for anti-EV71 activity. nih.govmdpi.com
Key SAR findings include:
Lipophilic Substituents: The introduction of lipophilic groups, such as isopropyl, tert-butyl, and n-butyl, at the C4'-position of benzene ring B led to an increase in anti-EV71 activity. nih.gov
Electron-Withdrawing Groups: Conversely, the presence of strong electron-withdrawing groups like a cyano group at the C4'-position on benzene ring B resulted in decreased activity. nih.gov
Amino Group Modification: The amino group at the C3-position on benzene ring A was found to be important for antiviral activity. nih.gov However, due to potential cytotoxicity associated with the amino group, alkylation of this group was explored in subsequent designs. nih.gov
Amide Bond Stability: A significant modification to improve stability involved the cyclization of the N-aryl benzamide structure to form 2-aryl-isoindolin-1-ones. This structural constraint mitigates the issue of amide bond hydrolysis and has led to a new chemotype with potent antiviral activity against EV-A71. mdpi.com
Table 1: Anti-EV71 Activity of Selected N-Phenylbenzamide Derivatives
| Compound | Modification | Anti-EV71 Activity (IC50 in µmol/L) | Reference |
|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Parent compound | 5.7 ± 0.8–12 ± 1.2 | mdpi.com |
| Derivative 23 | Isopropyl group at C4' | <5.00 | nih.gov |
| Derivative 29 | tert-Butyl group at C4' | 0.95 ± 0.11 | nih.gov |
| Derivative 26 | Cyano group at C4' | Decreased activity | nih.gov |
Molecular Mechanisms of Anticancer Activity
Benzamide derivatives, including those related to 3-bromo-4-methyl-N-phenylbenzamide, have been investigated for their potential as anticancer agents. ontosight.ai Their mechanism of action often involves the inhibition of key proteins that drive cancer cell proliferation and survival.
A primary mechanism of the anticancer activity of N-phenylbenzamide derivatives is the inhibition of protein kinases, particularly tyrosine kinases, which are often dysregulated in cancer. nih.gov Several kinase inhibitors used in cancer therapy, such as imatinib (B729) and nilotinib, feature an N-phenylbenzamide core structure. nih.gov
Derivatives of N-phenylbenzamide have been specifically shown to target ABL1 kinase. nih.govgoogle.comgoogle.com The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is a hallmark of chronic myeloid leukemia (CML). google.com Drugs that inhibit the tyrosine kinase activity of BCR-ABL1 are effective treatments for CML. google.com Molecular docking and dynamic simulation studies have revealed that imidazole-based N-phenylbenzamide derivatives can form stable complexes with the ABL1 kinase protein, indicating a high binding affinity. nih.gov These studies suggest that the benzamide scaffold can effectively fit into the ATP-binding site of the ABL kinase domain. researchgate.net
Beyond direct kinase inhibition, benzamide and related heterocyclic derivatives can disrupt various cellular pathways essential for cancer progression. nih.govrsc.org These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov
For example, certain imidazopyridine derivatives have been observed to increase the number of cancer cells in the G0/G1 phase of the cell cycle and induce apoptosis, as evidenced by nuclear condensation and fragmentation. nih.gov Furthermore, related pyridazine (B1198779) derivatives have been found to downregulate the expression of the c-jun N-terminal kinase-1 (JNK1) gene, which is involved in cellular responses to stress and can contribute to cancer development. acs.org The ability of these compounds to interfere with multiple oncogenic pathways underscores their potential as templates for the development of new anticancer drugs. nih.govresearchgate.net
Anti-Parasitic Activity Mechanisms
N-phenylbenzamide derivatives have also demonstrated significant potential as anti-parasitic agents, particularly against kinetoplastid parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. acs.orgresearchgate.net
The primary mechanism of action for the anti-parasitic activity of these compounds involves their interaction with the parasite's DNA. Specifically, N-phenylbenzamide derivatives act as DNA minor groove binders, showing a strong and selective affinity for AT-rich sequences. acs.orgresearchgate.net The kinetoplast DNA (kDNA), a network of circular DNA within the single mitochondrion of these parasites, is particularly rich in AT base pairs, making it a key target. acs.orgresearchgate.net
Research has shown that a prototype N-phenylbenzamide derivative can displace essential High Mobility Group (HMG)-box-containing proteins from their binding sites on the kDNA. acs.org This displacement disrupts the structure and function of the kDNA, ultimately leading to the death of the parasite. acs.org SAR studies on these derivatives have led to the development of compounds with submicromolar inhibitory activity against these parasites. acs.org
In addition to targeting kDNA, some N-phenylbenzamide derivatives have been investigated as inhibitors of other parasitic enzymes. For instance, they have been evaluated as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the malaria parasite. researchgate.net
Interaction with Kinetoplast DNA (kDNA) and Associated Proteins (e.g., HMG-box proteins)
Derivatives of the N-phenylbenzamide scaffold have been identified as potent agents against kinetoplastid parasites, a group responsible for diseases such as African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). acs.orgnih.gov The primary therapeutic target for these compounds is the unique mitochondrial DNA of these parasites, known as kinetoplast DNA (kDNA). nih.govresearchgate.net This kDNA is notably rich in adenine-thymine (AT) base pairs, making its minor groove a prime target for specifically binding molecules. researchgate.net
Research demonstrates that N-phenylbenzamide derivatives, particularly bis(2-aminoimidazolines) and bisarylimidamides, act as DNA minor groove binders. nih.gov There is strong experimental evidence that these molecules bind selectively and with high affinity to the AT-rich sequences of the kDNA minor groove. acs.orgnih.gov This binding is not passive; it actively displaces essential proteins that regulate kDNA structure and function. acs.orgresearchgate.net
Specifically, these compounds have been shown to displace High Mobility Group (HMG)-box containing proteins. acs.orgresearchgate.net These proteins are crucial for organizing and maintaining the complex, catenated structure of kDNA. By competitively binding to the DNA, the N-phenylbenzamide derivatives prevent HMG-box proteins from accessing their binding sites. This interference leads to the disruption and eventual disintegration of the kinetoplast structure, a catastrophic event for the parasite that culminates in cell death. acs.orgnih.gov Surface plasmon resonance (SPR) biosensor experiments have confirmed the ability of these compounds to displace HMG-box proteins from their kDNA binding locations, solidifying this mechanism of action. researchgate.net
Implications for Drug Development against Kinetoplastid Parasites
The specific and destructive interaction with kDNA makes N-phenylbenzamide derivatives highly promising candidates for drug development against neglected tropical diseases caused by kinetoplastid parasites. acs.orgnih.gov The prototype of one such series, a bis(2-aminoimidazoline) N-phenylbenzamide derivative, was shown to be curative in a mouse model of African trypanosomiasis. nih.gov This success has spurred the development of new analogues aimed at all three major kinetoplastid pathogens. acs.orgnih.gov
Research has focused on synthesizing and screening various series of these derivatives, including bis(2-aminoimidazolines), bis(2-aminobenzimidazoles), and bisarylimidamides. nih.gov Bisarylimidamide derivatives, in particular, have demonstrated potent, submicromolar inhibitory activity against T. brucei, T. cruzi, and L. donovani. nih.gov A significant challenge in treating diseases like leishmaniasis and Chagas disease is that the parasites reside within host cells. An effective drug must therefore cross multiple membranes—the host cell membrane, the parasitophorous vacuole membrane, and the parasite's own cell and mitochondrial membranes—to reach the kDNA target. nih.gov
Consequently, medicinal chemistry efforts are aimed at modifying the physicochemical properties of these compounds to enhance membrane permeability. nih.gov For example, a derivative identified as compound 3a in one study showed potent and selective activity against all three parasites and possessed good metabolic stability, marking it as a strong candidate for in vivo studies. nih.gov The development of such compounds, which target a feature unique to the parasites, offers a pathway to more effective and safer therapies for these devastating diseases. acs.orgacs.org
| Compound Series | Target Parasite(s) | In Vitro Activity (EC₅₀) | Key Findings |
| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar range | Prototype was curative in a mouse model of HAT. nih.gov |
| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar range | Shows activity, but generally less potent than other series. nih.gov |
| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Submicromolar range | Broad-spectrum activity against three major kinetoplastid parasites. nih.gov |
| Compound 9 | Schistosoma mansoni | 0.08 µM | A dichlorinated N-phenylbenzamide derivative showing potent antischistosomal activity. nih.gov |
| Compound 73 | Trypanosoma brucei | 0.001 µM | A highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide that cured infected mice in an acute model. nih.gov |
Other Investigated Biological Activities and Their Molecular Basis
Anti-Inflammatory and Analgesic Pathways
While direct studies on the anti-inflammatory or analgesic properties of this compound are not prominent in the available literature, research on the broader N-phenylbenzamide scaffold indicates potential in this area. Certain N-phenylcarbamothioylbenzamide derivatives have been synthesized and evaluated for anti-inflammatory effects using carrageenan-induced paw edema in mice as a model. nih.gov
In these studies, compounds with specific substitutions, such as N-(2,4-dibromophenyl) and N-(3-nitrophenyl) groups, exhibited significantly higher anti-inflammatory activity than the reference drug, indomethacin. nih.gov The mechanism for this effect appears to be linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov PGE2 is a key mediator of inflammation and pain, and compounds that potently inhibited its production also showed the strongest anti-inflammatory outcomes and a lower incidence of gastric ulcers compared to indomethacin. nih.gov Other research has also noted the anti-inflammatory potential of benzamide derivatives. ontosight.ai
Additionally, studies on structurally related dipeptides, such as N-terminal substituted phenylalanyl-alanine, have demonstrated analgesic properties, suggesting that molecules with a phenylamide-like structure can interact with pain modulation pathways. nih.gov These findings suggest that the N-phenylbenzamide core is a viable scaffold for developing novel anti-inflammatory agents, although specific investigation into the 3-bromo-4-methyl derivative is required.
Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-IV (DPP-IV))
The N-substituted aminobenzamide scaffold has been identified as a promising framework for the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV). dovepress.com DPP-IV is a crucial enzyme in glucose metabolism; it inactivates incretin (B1656795) hormones, which are responsible for enhancing insulin (B600854) release after a meal. dovepress.com Inhibiting DPP-IV prolongs the action of incretins, leading to better glycemic control in patients with type 2 diabetes. dovepress.comresearchgate.net
Computer-aided drug design has been employed to establish and evaluate novel N-substituted aminobenzamide derivatives as potential DPP-IV inhibitors. dovepress.com In one such study, a series of 69 novel compounds based on this scaffold were synthesized and tested. dovepress.com The results showed that ten of these compounds exhibited greater in vitro activity against DPP-IV than reference compounds, with the most active derivatives achieving 38% inhibition at a concentration of 100 µM. dovepress.com These findings validate the N-aminobenzamide scaffold as a solid starting point for designing more potent DPP-IV inhibitors, which could lead to new therapeutic options for diabetes management. dovepress.comresearchgate.net
| Scaffold/Derivative Class | Target Enzyme | % Inhibition | Key Findings |
| N-substituted aminobenzamide | Dipeptidyl Peptidase-IV (DPP-IV) | Up to 38% at 100 µM | The N-aminobenzamide scaffold is a valid starting point for designing DPP-IV inhibitors for diabetes. dovepress.com |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein receptor.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the protein-ligand complex over time.
Analysis of Protein-Ligand Complex Stability
MD simulations can assess the stability of the predicted binding pose from docking. By simulating the movement of atoms over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests a stable complex. Research on other N-phenylbenzamide derivatives has shown that these compounds can form stable complexes with their target proteins. frontiersin.org
Exploration of Binding Pathway Dynamics
MD simulations can also be used to explore the pathway a ligand takes to enter and exit a binding site. This information is valuable for understanding the kinetics of binding and can aid in the design of molecules with improved residence times at the target.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For 3-bromo-4-methyl-N-phenylbenzamide , these calculations could provide insights into:
Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions.
Electrostatic Potential: Mapping the electrostatic potential on the molecule's surface to identify electron-rich and electron-poor regions, which are crucial for intermolecular interactions.
While no specific quantum chemical calculation data for This compound was found in the public literature, such studies are fundamental for a comprehensive understanding of its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of N-phenylbenzamide, DFT calculations, often using the B3LYP functional with various basis sets, provide insights into their molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net In substituted benzamides, the presence of electron-withdrawing groups like bromine tends to lower both HOMO and LUMO energy levels, which can impact the molecule's electron-donating and accepting capabilities. mdpi.com Conversely, electron-donating groups like methyl can raise the HOMO energy level. The interplay of these substituents in this compound would therefore be expected to fine-tune its electronic characteristics.
The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. In benzamide (B126) derivatives, the carbonyl oxygen atom typically represents a region of high negative potential, making it a likely site for electrophilic interaction, while the N-H proton exhibits a positive potential. researchgate.nettandfonline.comdergipark.org.tr The bromine and methyl substituents on the benzoyl ring of this compound would further modulate the electrostatic potential across the aromatic system.
Table 1: Predicted Electronic Properties of Substituted Benzamides based on Analogous Compounds
| Property | Predicted Influence of Substituents | Reference |
| HOMO Energy | The methyl group (electron-donating) would likely raise the HOMO energy, while the bromine atom (electron-withdrawing) would lower it. The net effect depends on their relative positions and electronic contributions. | researchgate.netmdpi.com |
| LUMO Energy | The bromine atom would significantly lower the LUMO energy, increasing the electron affinity of the molecule. | mdpi.com |
| HOMO-LUMO Gap | The combination of substituents would likely result in a moderate HOMO-LUMO gap, influencing its overall reactivity and stability. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | The carbonyl oxygen is expected to be the most negative region. The bromine atom would create a region of positive potential (σ-hole), and the aromatic protons would also be positive. | researchgate.nettandfonline.comdergipark.org.tr |
This table is illustrative and based on general principles observed in computational studies of substituted benzamides.
Advanced Spectroscopic Property Predictions via Computational Methods
Computational methods are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds.
Theoretical calculations of 1H and 13C NMR spectra for substituted benzamides have shown good agreement with experimental data. tandfonline.com The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the substituents. For this compound, the bromine atom would be expected to deshield adjacent protons and carbons, shifting their signals to higher ppm values, while the methyl group would have a shielding effect.
Similarly, the vibrational frequencies in the infrared spectrum can be calculated using DFT. These calculations help in assigning the characteristic absorption bands to specific vibrational modes of the molecule, such as the C=O and N-H stretching frequencies of the amide group. sci-hub.se
Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds
| Spectroscopic Data | Predicted Characteristics | Reference |
| 1H NMR | Aromatic protons would appear in the range of 7-8 ppm, with their specific shifts influenced by the bromo and methyl groups. The N-H proton would likely appear as a singlet at a higher chemical shift. | tandfonline.comnih.gov |
| 13C NMR | The carbonyl carbon would resonate at a high chemical shift (around 165-170 ppm). The aromatic carbons would show a range of signals depending on their proximity to the substituents. | tandfonline.comnih.gov |
| IR Spectroscopy | A strong absorption band for the C=O stretch would be expected around 1650 cm-1. The N-H stretching vibration would appear in the region of 3300-3400 cm-1. | sci-hub.senih.gov |
This table provides predicted data based on the analysis of similar structures and is intended for illustrative purposes.
In silico Studies for Compound Potential Evaluation
In silico studies encompass a range of computational techniques used to evaluate the potential of a compound for a specific application, often in the context of drug discovery and materials science. These methods include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADME (absorption, distribution, metabolism, and excretion) predictions.
For N-phenylbenzamide derivatives, molecular docking studies have been used to predict their binding affinity to various biological targets, such as enzymes and receptors. nih.govresearchgate.net These studies have been instrumental in identifying potential therapeutic applications for this class of compounds, including as anticancer and antimicrobial agents. nih.govnih.gov The this compound, with its specific substitution pattern, could exhibit unique interactions with biological macromolecules.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound are available, research on other benzamides has shown that physicochemical properties influenced by substituents, such as lipophilicity and electronic parameters, are crucial for their activity. mdpi.com
ADME properties are critical for the development of drug candidates. In silico tools can predict these properties based on the molecular structure, providing an early assessment of a compound's drug-likeness. For this compound, its predicted lipophilicity (logP) and molecular weight would be key determinants of its potential pharmacokinetic profile.
Table 3: Illustrative In Silico Evaluation Parameters for a Benzamide Derivative
| Parameter | Description | Potential Significance for this compound | Reference |
| Molecular Docking Score | Predicts the binding affinity of a ligand to a target protein. | A favorable docking score against a specific enzyme or receptor could suggest potential biological activity. | nih.govresearchgate.net |
| Predicted logP | A measure of the compound's lipophilicity. | Influences absorption and distribution in biological systems. | mdpi.com |
| Drug-likeness | Evaluates if a compound has properties consistent with known drugs (e.g., Lipinski's Rule of Five). | Provides an early indication of the compound's potential as an oral drug candidate. | nih.gov |
This table is a generalized representation of in silico parameters and their relevance.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Benzamide (B126) Derivatives
The synthesis of N-phenylbenzamides has traditionally relied on the coupling of a benzoic acid derivative with an aniline (B41778). However, ongoing research focuses on developing more efficient, versatile, and sustainable synthetic methodologies. For a compound like 3-bromo-4-methyl-N-phenylbenzamide, future synthetic explorations are likely to move beyond conventional methods.
Novel catalytic systems are a key area of development. For instance, copper-catalyzed oxidative amidation of aryl alkyl ketones with 2-aminopyridines presents an alternative to traditional acid-amine coupling. bohrium.com Another innovative approach involves the use of recyclable Keggin heteropolyacids as catalysts for the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives under solvent-free microwave irradiation, offering high yields in short reaction times. mdpi.com Such methods could be adapted for the synthesis of this compound, potentially leading to improved yields and simplified purification processes.
Furthermore, the Ullmann cross-coupling reaction offers a versatile route to functionalized N-phenylbenzamides. A recently developed method for synthesizing 2-amino-quinazolin-4(3H)-ones utilizes the Ullmann cross-coupling of 2-bromo-N-phenylbenzamide with cyanamide. acs.org This highlights the potential for using the bromine atom on the benzoyl ring of this compound as a handle for further diversification through various cross-coupling reactions, thereby creating a library of novel derivatives.
The development of one-pot synthesis procedures is another promising avenue. A novel and simple one-pot reductive acetylation of aromatic nitro compounds has been demonstrated, showcasing the efficiency of streamlined synthetic processes. bohrium.com Applying such principles to the synthesis of this compound could significantly reduce waste and production costs.
Exploration of New Biological Targets and Therapeutic Applications
While the specific biological profile of this compound is not extensively documented, the broader class of substituted N-phenylbenzamides has shown a remarkable range of pharmacological activities, suggesting numerous avenues for future investigation. walshmedicalmedia.com
Antimicrobial and Antiparasitic Activity: Benzamide derivatives have been explored for their antimicrobial properties. nih.gov For instance, a series of N-phenylbenzamide derivatives have been synthesized and shown to be effective inhibitors of Enterovirus 71, the causative agent of hand, foot, and mouth disease. nih.gov Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound. nih.govresearchgate.net This suggests that the bromo-substituted phenylamide core of this compound could be a valuable starting point for developing new antiviral agents. Moreover, N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites, with some compounds showing potent and selective activity. acs.org
Anticancer and Enzyme Inhibition: The benzamide scaffold is prevalent in a number of anticancer agents. Research into N-phenylbenzamide derivatives has identified potent inhibitors of key cancer-related enzymes. For example, derivatives of N-phenylbenzamide have been designed as inhibitors of B-RafV600E, a protein implicated in certain cancers. psu.edu In one study, N-(3-bromo-4-chlorophenyl)-4-methyl-3-nitrobenzamide showed significant inhibitory activity. psu.edu This highlights the potential of the 3-bromo-4-methyl substitution pattern in designing new kinase inhibitors. Furthermore, other benzamide derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme of interest in the context of Alzheimer's disease. semanticscholar.org The structural features of this compound make it a candidate for exploration in this area.
Antitubercular Activity: A significant area of emerging research is the development of new treatments for tuberculosis. A study on meta-amido bromophenols revealed a new class of antitubercular agents. jst.go.jp Several compounds in this study, which share structural similarities with this compound, exhibited potent activity against Mycobacterium tuberculosis. jst.go.jp This provides a strong rationale for evaluating this compound and its analogues for their potential as new antitubercular drugs.
The following table summarizes the biological activities of some N-phenylbenzamide derivatives, suggesting potential applications for this compound.
| Compound/Derivative Class | Biological Target/Activity | Potential Therapeutic Application |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 inhibition | Antiviral (Hand, Foot, and Mouth Disease) |
| N-(3-Bromo-4-chlorophenyl)-4-methyl-3-nitrobenzamide | B-RafV600E inhibition | Anticancer |
| meta-Amido bromophenols | Mycobacterium tuberculosis inhibition | Antitubercular |
| N-Phenylbenzamide derivatives | Butyrylcholinesterase (BChE) inhibition | Neurodegenerative diseases (e.g., Alzheimer's) |
| N-Phenylbenzamide derivatives | Kinetoplastid parasites | Antiparasitic |
Integration of Advanced Computational Techniques in Rational Drug Design
The design and discovery of new drugs are increasingly driven by advanced computational techniques. For a molecule like this compound, these methods can accelerate the identification of new biological targets and the optimization of its structure for enhanced activity and selectivity.
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of this compound to the active sites of various enzymes and receptors. This has been successfully applied to other N-phenylbenzamide derivatives to understand their interaction with targets like B-RafV600E and butyrylcholinesterase. psu.edusemanticscholar.org Molecular dynamics simulations can further validate the stability of the ligand-protein complex over time. nih.gov These computational studies can guide the rational design of new analogues of this compound with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of a series of related compounds. These models can identify the key structural features that are crucial for activity and can be used to predict the potency of newly designed molecules before their synthesis. researchgate.net This approach would be invaluable in a research program focused on optimizing the therapeutic potential of this compound.
Virtual Screening: Large chemical libraries can be virtually screened against a specific biological target to identify potential hits. The N-phenylbenzamide scaffold can serve as a template for designing such libraries. This approach has been used to identify novel inhibitors for various targets. semanticscholar.org
The following table illustrates how computational techniques have been applied to N-phenylbenzamide derivatives, indicating the potential for similar studies on this compound.
| Computational Technique | Application to N-Phenylbenzamide Derivatives | Reference |
| Molecular Docking | Elucidating binding modes with B-RafV600E and butyrylcholinesterase. | psu.edusemanticscholar.org |
| Molecular Dynamics | Validating the stability of ligand-protein complexes. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting the antimalarial activity of N-phenylbenzamide analogs. | researchgate.net |
Green Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives is an area where green chemistry approaches can be highly beneficial.
Solvent-Free and Microwave-Assisted Synthesis: A significant advancement is the use of solvent-free reaction conditions, often coupled with microwave irradiation. This has been shown to be effective for the synthesis of N-phenylbenzamide derivatives, leading to shorter reaction times, higher yields, and easier product isolation. mdpi.com For example, the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives has been achieved using recyclable heteropolyacid catalysts under microwave irradiation without any solvent. mdpi.com
Use of Greener Catalysts and Reagents: The development and use of environmentally benign catalysts is a central theme in green chemistry. Copper-based catalysts, which are less toxic and more abundant than precious metal catalysts, have been successfully used for the synthesis of N-substituted benzamides. bohrium.com Additionally, the use of silica-based catalysts for direct amide bond formation represents a sustainable alternative to traditional coupling reagents. whiterose.ac.uk Research into nucleophilic substitution reactions using inexpensive and readily available reagents like 1,3-diphenylthiourea also contributes to greener synthetic routes for N-phenylbenzamides. researchgate.net
The adoption of these green chemistry principles in the synthesis of this compound would not only make its production more environmentally friendly but also potentially more cost-effective, which is a crucial factor for its potential future applications in pharmaceuticals or other industries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
